2-cyclobutanecarbonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole 2-cyclobutanecarbonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Brand Name: Vulcanchem
CAS No.: 2640945-24-8
VCID: VC11841382
InChI: InChI=1S/C16H20N6O/c23-16(11-2-1-3-11)21-8-12-6-20(7-13(12)9-21)15-5-4-14-18-17-10-22(14)19-15/h4-5,10-13H,1-3,6-9H2
SMILES: C1CC(C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol

2-cyclobutanecarbonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

CAS No.: 2640945-24-8

Cat. No.: VC11841382

Molecular Formula: C16H20N6O

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

2-cyclobutanecarbonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole - 2640945-24-8

Specification

CAS No. 2640945-24-8
Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
IUPAC Name cyclobutyl-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C16H20N6O/c23-16(11-2-1-3-11)21-8-12-6-20(7-13(12)9-21)15-5-4-14-18-17-10-22(14)19-15/h4-5,10-13H,1-3,6-9H2
Standard InChI Key WGYRAHKTEMAIAW-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Canonical SMILES C1CC(C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic system with two fused pyrrole rings, providing rigidity and stereochemical complexity .

  • Cyclobutanecarbonyl group: A four-membered ring acyl substituent at position 2, contributing to lipophilicity and steric bulk .

  • [1, Triazolo[4,3-b]pyridazin-6-yl: A fused triazole-pyridazine heterocycle at position 5, enabling hydrogen bonding and π-π interactions .

Synthetic Methodologies

Pyrrolo[3,4-c]pyrrole Core Formation

The octahydropyrrolo[3,4-c]pyrrole core is synthesized via:

  • Cyclization of isocyanides with oxazol-5(4H)-ones under basic conditions, yielding trisubstituted pyrroles .

  • Barton-Zard reaction: Nitroalkenes react with ethyl isocyanoacetate to form pyrrole rings, applicable for fused systems .

Functionalization with Triazolopyridazine

The triazolo[4,3-b]pyridazine moiety is introduced via:

  • Copper-catalyzed cycloaddition: Reaction of azides with alkynes (Click chemistry) to form triazole rings .

  • Heterocyclization of aminopyridazines with nitriles or aldehydes .

Cyclobutanecarbonyl Attachment

  • Acylation: Cyclobutanecarbonyl chloride reacts with secondary amines under Schotten-Baumann conditions .

Representative Synthesis (Hypothetical Pathway)

  • Step 1: Synthesize octahydropyrrolo[3,4-c]pyrrole via [3+2] cyclization of isocyanides .

  • Step 2: Introduce triazolopyridazine via Pd-catalyzed cross-coupling .

  • Step 3: Acylate with cyclobutanecarbonyl chloride in dichloromethane/pyridine .

Yield: ~40–60% (estimated from analogous reactions ).

Biological and Pharmacological Significance

Anticancer Activity

  • Cytotoxicity: Analogous compounds exhibit IC₅₀ values of 0.15–2.85 μM against A549, MCF-7, and HeLa cells .

  • Apoptosis induction: Triazolo-pyridazine derivatives trigger G0/G1 cell cycle arrest and late apoptosis .

Druglikeness and ADME Properties

  • LogP: Predicted ~2.5 (moderate lipophilicity) .

  • H-bond donors/acceptors: 2/7, complying with Lipinski’s rules .

Comparative Analysis with Analogous Compounds

CompoundKey FeatureIC₅₀ (c-Met)Source
ForetinibClinical c-Met inhibitor0.019 μM
This compoundTriazolopyridazine-pyrrole hybrid0.090 μM*
22i ( )Triazolopyrazine derivative48 nM

Hypothetical estimate based on structural similarity .

Challenges and Future Directions

  • Synthetic complexity: Stereochemical control in the octahydropyrrolo[3,4-c]pyrrole core requires optimized catalysts .

  • Biological screening: Limited data necessitate in vivo studies to validate pharmacokinetics and toxicity .

  • Targeted delivery: Functionalization with PEG or antibody conjugates may enhance selectivity .

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